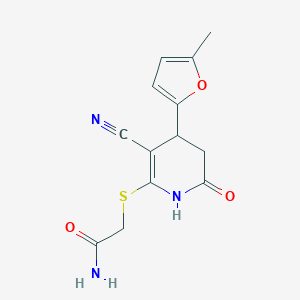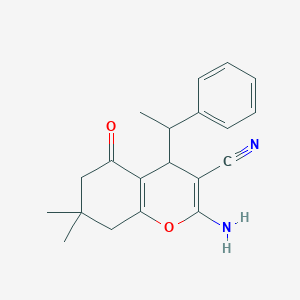![molecular formula C16H13NO2S B378835 2-(2-methylphenyl)-6,7-dihydro-4H,5H-cyclopenta[4,5]thieno[2,3-d][1,3]oxazin-4-one CAS No. 5823-30-3](/img/structure/B378835.png)
2-(2-methylphenyl)-6,7-dihydro-4H,5H-cyclopenta[4,5]thieno[2,3-d][1,3]oxazin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-methylphenyl)-6,7-dihydro-4H,5H-cyclopenta[4,5]thieno[2,3-d][1,3]oxazin-4-one is a complex heterocyclic compound that features a unique structure incorporating oxygen, sulfur, and nitrogen atoms within its ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methylphenyl)-6,7-dihydro-4H,5H-cyclopenta[4,5]thieno[2,3-d][1,3]oxazin-4-one typically involves multi-step organic reactions. One common approach is to start with a suitable indole derivative, which undergoes a series of functional group transformations, cyclizations, and ring closures to form the desired compound. Specific reaction conditions, such as the choice of solvents, catalysts, and temperature, play a crucial role in optimizing the yield and purity of the final product.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-(2-methylphenyl)-6,7-dihydro-4H,5H-cyclopenta[4,5]thieno[2,3-d][1,3]oxazin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can modify the compound’s functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2)
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-(2-methylphenyl)-6,7-dihydro-4H,5H-cyclopenta[4,5]thieno[2,3-d][1,3]oxazin-4-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications include its use as an antiviral, anticancer, or anti-inflammatory agent.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-(2-methylphenyl)-6,7-dihydro-4H,5H-cyclopenta[4,5]thieno[2,3-d][1,3]oxazin-4-one involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Indole derivatives: Compounds containing the indole nucleus, such as tryptophan and serotonin, share some structural similarities.
Benzothiazole derivatives: These compounds also contain sulfur and nitrogen atoms within their ring systems.
Isoquinoline derivatives: Similar in having a fused ring system with nitrogen atoms.
Uniqueness
2-(2-methylphenyl)-6,7-dihydro-4H,5H-cyclopenta[4,5]thieno[2,3-d][1,3]oxazin-4-one is unique due to its specific combination of oxygen, sulfur, and nitrogen atoms within a single ring system, which imparts distinct chemical and biological properties not found in other similar compounds.
This article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
5823-30-3 |
|---|---|
Molecular Formula |
C16H13NO2S |
Molecular Weight |
283.3g/mol |
IUPAC Name |
10-(2-methylphenyl)-11-oxa-7-thia-9-azatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-12-one |
InChI |
InChI=1S/C16H13NO2S/c1-9-5-2-3-6-10(9)14-17-15-13(16(18)19-14)11-7-4-8-12(11)20-15/h2-3,5-6H,4,7-8H2,1H3 |
InChI Key |
FWCWAROYBYYKRO-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C2=NC3=C(C4=C(S3)CCC4)C(=O)O2 |
Canonical SMILES |
CC1=CC=CC=C1C2=NC3=C(C4=C(S3)CCC4)C(=O)O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2-[3-cyano-6-oxo-4-(3-phenoxyphenyl)-2-1,4,5-trihydropyridylthio]acetate](/img/structure/B378752.png)




![N-(4-bromophenyl)-2-[[5-cyano-4-(3-methylthiophen-2-yl)-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]acetamide](/img/structure/B378759.png)
![4-(4-Methylphenyl)-2-[(2-methyl-2-propenyl)sulfanyl]-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile](/img/structure/B378760.png)
![Ethyl 5-cyano-6-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-2-methyl-4-(2-methylpropyl)-1,4-dihydropyridine-3-carboxylate](/img/structure/B378761.png)

![2-[4-(4-Cyclohexylphenyl)-1,3-thiazol-2-yl]-3-(2,5-dimethoxyphenyl)acrylonitrile](/img/structure/B378769.png)
![2-(4-[1,1'-biphenyl]-4-yl-1,3-thiazol-2-yl)-3-(2,5-dimethoxyphenyl)acrylonitrile](/img/structure/B378772.png)
![3-[4-(Benzyloxy)-3-methoxyphenyl]-2-(4-cyclopropyl-1,3-thiazol-2-yl)acrylonitrile](/img/structure/B378773.png)

![3-(2-methylphenyl)-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B378775.png)
